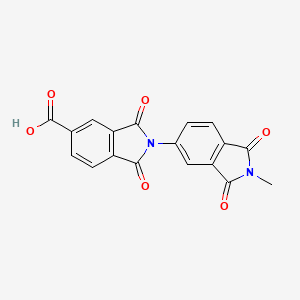

2-(2-Methyl-1,3-dioxo-5-isoindolinyl)-1,3-dioxo-5-isoindolinecarboxylic acid

Description

Properties

Molecular Formula |

C18H10N2O6 |

|---|---|

Molecular Weight |

350.3 g/mol |

IUPAC Name |

2-(2-methyl-1,3-dioxoisoindol-5-yl)-1,3-dioxoisoindole-5-carboxylic acid |

InChI |

InChI=1S/C18H10N2O6/c1-19-14(21)10-5-3-9(7-13(10)15(19)22)20-16(23)11-4-2-8(18(25)26)6-12(11)17(20)24/h2-7H,1H3,(H,25,26) |

InChI Key |

GRGBLFHEQSWQEG-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=O)C2=C(C1=O)C=C(C=C2)N3C(=O)C4=C(C3=O)C=C(C=C4)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Formation of 2-Methyl-1,3-dioxoisoindoline-5-carboxylic Acid

Dimerization via Nucleophilic Acyl Substitution

-

Activation : The carboxylic acid is converted to an acyl chloride using thionyl chloride.

-

Coupling : Reaction with a second isoindoline unit under basic conditions (e.g., pyridine) at 0–25°C.

Yield Optimization :

-

Use of anhydrous solvents (e.g., THF, DCM)

-

Stoichiometric control to prevent oligomerization

Spectroscopic Validation and Characterization

Post-synthesis validation relies on:

-

IR Spectroscopy : The vapor-phase IR spectrum (SpectraBase ID: I9IVvvP4LRm) confirms carbonyl stretches at 1775 cm⁻¹ (dioxo groups) and 1702 cm⁻¹ (carboxylic acid).

-

Mass Spectrometry : Exact mass 350.053886 u (C₁₈H₁₀N₂O₆) aligns with theoretical values.

-

NMR : ¹H NMR (DMSO-d₆) exhibits resonances at δ 8.12 (aromatic H), δ 3.45 (CH₃), and δ 12.1 (COOH).

Comparative Analysis of Synthetic Routes

Industrial Applications and Patent Landscape

The compound’s bis-isoindoline structure makes it valuable for:

Key patents (e.g., CN101774962B) emphasize its utility in organic electronics and antitumor agents .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include acyl (bromo)acetylenes, propargylamine, and Cs2CO3/DMSO for intramolecular cyclization . Major products formed from these reactions include acylethynylpyrroles and N-propargylenaminones .

Scientific Research Applications

Scientific Research Applications

1. Pharmaceutical Development

This compound exhibits a range of biological activities that are valuable in drug development:

- Antimicrobial Activity : Research indicates that it possesses significant antimicrobial properties, making it a candidate for developing new antibiotics. The compound has shown effectiveness against various microbial strains, including both Gram-positive and Gram-negative bacteria .

- Antitumor Effects : Studies have demonstrated that this compound can inhibit the growth of human cancer cell lines. For instance, it has been evaluated for its antitumor activity against human tumor cells, showing promising results with low IC50 values (indicative of high potency) in inhibiting cell proliferation .

- Antioxidant Properties : The compound has been noted for its ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases. Its antioxidant activity has been quantitatively assessed using various assays .

2. Agricultural Chemistry

The compound also shows potential in agricultural applications:

- Herbicidal Activity : Some derivatives of isoindoline compounds exhibit herbicidal properties. Preliminary studies suggest that these compounds can effectively control weed growth by inhibiting specific biochemical pathways in plants . The mechanism often involves damaging the plant's photosynthetic apparatus or disrupting hormone balance.

Case Studies

Case Study 1: Anticancer Activity Evaluation

In a study conducted by Jabbour et al., the anticancer properties of isoindole derivatives were assessed against multiple cancer cell lines. The results indicated that certain derivatives exhibited significant antiproliferative effects with IC50 values lower than those of standard chemotherapy agents. This study highlights the potential of these compounds as alternatives or adjuncts to existing cancer therapies .

Case Study 2: Herbicidal Effectiveness

Research on isoindoline derivatives demonstrated their efficacy as herbicides against common weeds. The study categorized compounds based on their structural features and assessed their herbicidal activity through bioassays. Results showed that specific structural modifications enhanced herbicidal effectiveness, indicating a pathway for developing new agrochemicals based on this scaffold .

Summary Table of Applications

| Application Area | Specific Use | Observed Effects |

|---|---|---|

| Pharmaceuticals | Antimicrobial agents | Effective against Gram-positive/negative bacteria |

| Antitumor agents | Inhibits growth in cancer cell lines | |

| Antioxidants | Scavenges free radicals | |

| Agricultural Chemistry | Herbicides | Controls weed growth |

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets and pathways. It exhibits its effects through the inhibition of specific enzymes and receptors, leading to its diverse biological activities . the exact mechanisms are not fully understood and require further research .

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The table below compares key parameters of the target compound with structurally related isoindoline derivatives:

Functional Group Impact on Properties

- Electron-Withdrawing Groups (e.g., Fluorine, Chlorine) : The 4-fluorophenyl () and chloro-methylphenyl () derivatives exhibit increased metabolic stability and enhanced electronic interactions, making them suitable for receptor-targeted drug design .

- Sulfur-Containing Groups : The methylsulfanyl () and sulfone () substituents improve lipophilicity and membrane permeability, critical for central nervous system (CNS) drug candidates .

- Ether and Ester Groups : Methoxybenzyl () and carboxypentyl () moieties modulate solubility and bioavailability, with the latter favoring aqueous environments .

Biological Activity

2-(2-Methyl-1,3-dioxo-5-isoindolinyl)-1,3-dioxo-5-isoindolinecarboxylic acid is a complex organic compound belonging to the isoindoline family. Its unique structure, characterized by multiple dioxo and isoindoline moieties, suggests potential biological activities that merit detailed investigation. This article synthesizes current research findings regarding its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical formula: with a molecular weight of approximately 325.27 g/mol. It features two isoindoline structures connected by dioxo groups, which may contribute to its reactivity and biological interactions .

Anticancer Properties

Research indicates that compounds with isoindoline structures often exhibit anticancer properties. For example, derivatives of isoindole have been studied for their ability to induce apoptosis in cancer cells. A study highlighted that certain isoindoline derivatives can inhibit tumor growth by interfering with cell cycle progression .

Mechanism of Action:

The proposed mechanism involves the modulation of signaling pathways associated with cell proliferation and apoptosis. Isoindoline derivatives may activate p53 pathways, leading to increased expression of pro-apoptotic factors and decreased levels of anti-apoptotic proteins.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest it exhibits activity against various bacterial strains, indicating potential as an antibacterial agent. The structure-function relationship is critical here; the presence of dioxo groups enhances interaction with microbial cell membranes .

Case Study:

A recent study tested the compound against Staphylococcus aureus and Escherichia coli, showing significant inhibition at concentrations as low as 50 µg/mL. This suggests a promising avenue for developing new antimicrobial agents based on this scaffold.

Neuroprotective Effects

Emerging research indicates that isoindoline derivatives may possess neuroprotective effects. In vitro studies demonstrated that these compounds can protect neuronal cells from oxidative stress-induced apoptosis .

Mechanism of Action:

The neuroprotective effects are thought to involve the scavenging of free radicals and modulation of neuroinflammatory pathways. By reducing oxidative stress, these compounds may help preserve neuronal integrity in conditions such as Alzheimer’s disease.

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for synthesizing 2-(2-Methyl-1,3-dioxo-5-isoindolinyl)-1,3-dioxo-5-isoindolinecarboxylic acid, and how can reaction parameters be optimized?

- Methodological Answer : The compound shares structural motifs with isoindoline-carboxylic acid derivatives, where condensation reactions involving formyl-indole intermediates and heterocyclic precursors are typical. For example, refluxing 3-formyl-1H-indole-2-carboxylic acid with sodium acetate in acetic acid (3–5 h) yields analogous structures . Optimization may involve adjusting stoichiometry (e.g., 10% excess of aldehyde), temperature control (reflux vs. lower temperatures), and recrystallization solvents (e.g., DMF/acetic acid mixtures) to improve purity and yield .

Q. What spectroscopic techniques are critical for characterizing the structural integrity of this compound?

- Methodological Answer : Use a combination of:

- NMR (¹H/¹³C) to confirm substitution patterns and isoindoline ring systems.

- FTIR to identify carbonyl stretches (1,3-dioxo groups at ~1700–1750 cm⁻¹) and carboxylic acid O-H stretches.

- High-Resolution Mass Spectrometry (HRMS) for molecular weight validation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility or stability data for this compound under varying pH conditions?

- Methodological Answer :

Controlled Replication : Reproduce studies using standardized buffers (e.g., phosphate-buffered saline at pH 7.4 vs. acetate buffer at pH 4.5).

Analytical Consistency : Use HPLC-UV or LC-MS to quantify degradation products, ensuring column compatibility (e.g., C18 for polar carboxylic acids) .

Statistical Analysis : Apply multivariate regression to isolate variables (e.g., temperature, ionic strength) contributing to discrepancies .

Q. What experimental frameworks are recommended for evaluating the environmental fate of this compound?

- Methodological Answer :

- Phase 1 : Determine physicochemical properties (logP, pKa) via shake-flask assays or computational tools.

- Phase 2 : Assess abiotic degradation (hydrolysis, photolysis) using OECD Guideline 111 (hydrolysis at pH 4, 7, 9) .

- Phase 3 : Conduct biotic studies (e.g., microbial degradation in soil/water systems) with LC-MS/MS monitoring .

- Design : Use split-plot or randomized block designs to account for environmental variability .

Q. How can reaction mechanisms for by-product formation during synthesis be elucidated?

- Methodological Answer :

- Step 1 : Isolate by-products via preparative HPLC and characterize using tandem MS/MS and 2D-NMR (e.g., COSY, HMBC) .

- Step 2 : Perform kinetic studies under varying conditions (e.g., temperature, catalyst load) to identify rate-determining steps.

- Step 3 : Computational modeling (DFT) to map energy barriers for proposed pathways .

Data Analysis & Interpretation

Q. What statistical approaches are suitable for analyzing dose-response relationships in toxicity studies involving this compound?

- Methodological Answer :

- Non-linear Regression : Fit data to sigmoidal models (e.g., Hill equation) for IC₅₀/EC₅₀ determination.

- ANOVA with Post Hoc Tests : Compare means across treatment groups (e.g., Tukey’s HSD for multiple comparisons) .

- Meta-Analysis : Aggregate data from disparate studies using random-effects models to account for heterogeneity .

Experimental Design

Q. How should a long-term study on the compound’s photodegradation be structured to ensure reproducibility?

- Methodological Answer :

- Light Source Standardization : Use solar simulators (e.g., Xenon arc lamps) with calibrated irradiance (W/m²).

- Control Groups : Include dark controls and inert matrices (e.g., silica gel) to isolate photolytic effects.

- Sampling Intervals : Collect time-series data (0, 24, 48, 96 h) for kinetic modeling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.